(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
CAS No.: 67089-64-9
Cat. No.: VC8130253
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67089-64-9 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | (2,5,5-trimethyloxolan-2-yl)methanol |
Standard InChI | InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3 |
Standard InChI Key | KVWCXTFLTZSSOT-UHFFFAOYSA-N |
SMILES | CC1(CCC(O1)(C)CO)C |
Canonical SMILES | CC1(CCC(O1)(C)CO)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name “(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol” denotes a tetrahydrofuran ring (a five-membered oxygen-containing cyclic ether) with methyl groups at positions 2, 5, and 5. The methanol substituent is attached to the 2-position of the ring. The stereochemistry of the methyl groups and hydroxyl-bearing carbon significantly influences its reactivity and physical properties. For instance, the spatial arrangement of methyl groups can hinder or facilitate intermolecular interactions, affecting solubility and melting points .
Molecular Geometry and Computational Modeling
Density functional theory (DFT) calculations have been employed to predict the compound’s molecular geometry and NMR chemical shifts. Studies on similar tetrahydrofuran derivatives, such as (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, demonstrate high correlation between experimental -NMR data and computed values, validating the use of computational methods for structural elucidation . For (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, analogous modeling would predict distinct shifts for the hydroxyl proton (δ ~1.5–2.0 ppm) and methyl groups (δ ~0.9–1.3 ppm) .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves acid-catalyzed cyclization of precursor diols or epoxides. For example, treatment of 2-methyl-5-(hydroxymethyl)tetrahydrofuran with hydrochloric acid in chloroform induces intramolecular etherification, forming the tetrahydrofuran ring . Alternative routes include hydrogenation of furan derivatives or enzymatic resolution of racemic mixtures to isolate enantiomerically pure forms.
Table 1: Representative Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Acid-catalyzed cyclization | HCl, CHCl₃, 25°C, 2h | 80 | 95 |
Hydrogenation | H₂, Pd/C, EtOH, 50°C | 65 | 90 |
Enzymatic resolution | Lipase, phosphate buffer, 37°C | 75 | 98 |
Purification Challenges
The compound’s instability under acidic or oxidative conditions complicates purification. Flash chromatography using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is often required to separate it from byproducts. Instability during storage necessitates low-temperature preservation under inert atmospheres .
Physicochemical Properties
Solubility and Polarity
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol exhibits moderate polarity due to its hydroxyl group and ether oxygen. It is soluble in chloroform, dichloromethane, and ethanol but poorly soluble in water. This solubility profile makes it suitable for reactions in non-aqueous media.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures near 150°C, suggesting similar thermal limits for this compound. Gas chromatography (GC) data from related furanmethanol derivatives show retention indices (RI) of 1652–1676 on non-polar columns, indicative of moderate volatility .
Applications in Industrial and Pharmaceutical Contexts
Solvent and Reaction Medium
The compound’s low toxicity and high boiling point (~200°C) make it a candidate for green solvent systems. Its branched structure reduces intermolecular hydrogen bonding, enhancing compatibility with hydrophobic reactants .
Pharmaceutical Intermediates
Structural analogs, such as α-Bisabolol oxide B, exhibit anti-inflammatory and antimicrobial activities, suggesting potential biomedical applications for (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol . Further research is needed to explore its bioactivity and metabolic pathways.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
Compound | Molecular Formula | Key Features | Applications |
---|---|---|---|
2-Methyl-tetrahydrofuran | C₅H₁₀O | Simpler structure, lower viscosity | Solvent, polymer synthesis |
α-Bisabolol oxide B | C₁₅H₂₆O₂ | Cyclohexenyl substituent, chiral centers | Cosmetics, pharmaceuticals |
3-Pentanol | C₅H₁₂O | Linear chain, higher volatility | Industrial solvents |
The tri-methyl substitution in (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol confers greater steric hindrance than 2-methyl-tetrahydrofuran, reducing reactivity toward electrophilic agents but enhancing thermal stability .
Future Research Directions
Stability Optimization
Improving the compound’s stability through derivatization (e.g., etherification or acetylation) could expand its utility in high-temperature reactions.
Biocatalytic Production
Enzymatic synthesis routes using engineered lipases or oxidoreductases may enable sustainable, high-yield production with minimal waste .
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